Ethyl (2S,3S)-2-amino-3-phenylbutanoate

Peptide Chemistry Melanocortin Receptor Pharmacology Stereochemistry

This (2S,3S) isomer is essential for specific research outcomes; substitution with other stereoisomers can lead to up to a 1000-fold loss in biological potency. The ethyl ester protects the amino acid during peptide coupling, and the hydrochloride salt enhances aqueous solubility for assays. Ensure your research yields the correct, isomer-dependent results.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B8185644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2S,3S)-2-amino-3-phenylbutanoate
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(C)C1=CC=CC=C1)N
InChIInChI=1S/C12H17NO2/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3/t9-,11-/m0/s1
InChIKeyJJJCCMPPURKHIM-ONGXEEELSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (2S,3S)-2-Amino-3-phenylbutanoate: Sourcing Guide for Chiral Research and Synthesis


Ethyl (2S,3S)-2-amino-3-phenylbutanoate (CAS 2331212-05-4) is a chiral non-proteinogenic amino acid ester and the ethyl ester derivative of (2S,3S)-β-methylphenylalanine [1]. With the molecular formula C12H17NO2, a molecular weight of 207.27 g/mol, two stereogenic centers (2S,3S), and a LogP of approximately 1.9, this compound is primarily utilized as a chiral building block in asymmetric synthesis and as a pharmaceutical intermediate [1][2]. The hydrochloride salt form (CAS 2331212-06-5, molecular weight 243.73 g/mol) is also available and offers higher stability and aqueous solubility for certain applications .

Why Generic Substitution Fails: The Critical Role of (2S,3S) Stereochemistry in Ethyl (2S,3S)-2-amino-3-phenylbutanoate


The (2S,3S) stereoisomer of ethyl 2-amino-3-phenylbutanoate cannot be generically substituted with its other stereoisomers—(2S,3R), (2R,3S), or (2R,3R)—without risking complete loss of desired biological or synthetic outcomes. Studies on β-methylphenylalanine-containing peptides demonstrate that stereochemistry at the β-carbon (position 3) alone can drive up to a 1000-fold difference in biological potency across the four isomers, with each exhibiting a distinct receptor interaction profile [1]. Even within a single assay system, the (2S,3S) isomer may display comparable or reduced activity relative to (2R,3S) depending on the biological context, underscoring that isomer selection is application-specific and not interchangeable [2]. Furthermore, substituting the free acid form for the ethyl ester eliminates the protecting group necessary for peptide coupling strategies, while replacing it with other β-methylphenylalanine derivatives alters lipophilicity, synthetic compatibility, and ultimate biological performance [3].

Ethyl (2S,3S)-2-amino-3-phenylbutanoate: Quantified Differentiation Versus Alternatives


Stereochemical Purity as a Determinant of Biological Activity: (2S,3S) vs. Other Isomers

In a direct head-to-head comparison of all four β-methylphenylalanine (β-MePhe) stereoisomers incorporated into a cyclic melanotropin peptide template, the (2S,3S) isomer exhibited potency comparable to (2S,3R) in the frog skin assay but ranked third in potency in the lizard skin assay, behind both (2S,3R) and (2R,3S). This context-dependent activity profile demonstrates that the (2S,3S) isomer possesses a distinct and non-interchangeable biological signature, as isomer selection yielded up to a 1000-fold difference in potency within the same assay system [1][2].

Peptide Chemistry Melanocortin Receptor Pharmacology Stereochemistry

Neuroprotective Potential of (2S,3S)-β-Methylphenylalanine in Parkinson's Disease Models

The (2S,3S) free acid form (2S,3S-β-methylphenylalanine), which is directly accessible via hydrolysis of the target ethyl ester, demonstrated significant neuroprotective effects in a rotenone-induced Parkinson's disease model. In SH-SY5Y cells, treatment with 1, 10, and 100 mg/L of (2S,3S)-β-methylphenylalanine significantly increased cell viability and mitochondrial membrane potential while reducing reactive oxygen species levels and apoptosis compared to rotenone-treated controls [1]. In rats, oral administration recovered dopamine and DOPAC levels and significantly increased tyrosine hydroxylase protein expression in both striatum and substantia nigra [1].

Neuroprotection Parkinson's Disease Tyrosine Hydroxylase

Ethyl Ester Versus Free Acid: Solubility and Synthetic Utility Comparison

The ethyl ester form of (2S,3S)-2-amino-3-phenylbutanoate exhibits distinct physicochemical properties compared to its free acid counterpart (CAS 25488-25-9), directly impacting its utility in synthetic applications. The esterification replaces the polar carboxyl group with an ethyl ester moiety, increasing the computed LogP to approximately 1.9, which enhances solubility in organic solvents and facilitates use in peptide coupling reactions where the carboxylic acid must be protected to prevent unwanted side reactions [1]. This contrasts with the free acid form, which is fully ionized under physiological conditions and has limited organic solvent compatibility, restricting its direct application in organic synthesis without prior derivatization [2].

Peptide Synthesis Protecting Group Strategy Solubility

Bottromycin Derivatives: (2S,3S)-β-Methylphenylalanine as a Key Chiral Building Block

The stereoselective synthesis of unusual amino acids like (2S,3S)-β-methylphenylalanine has been employed in the preparation of new bottromycin derivatives, with some of the resulting compounds showing excellent activity against Streptococcus pneumoniae [1]. The Matteson homologation method was utilized specifically for the stereoselective synthesis of β-methylphenylalanine, demonstrating that the defined (2S,3S) stereochemistry is required for constructing the bioactive natural product derivatives [1].

Antibiotic Synthesis Bottromycin Antimicrobial Activity

Free Base Versus Hydrochloride Salt: Handling and Stability Considerations

Ethyl (2S,3S)-2-amino-3-phenylbutanoate is available as both the free base (CAS 2331212-05-4) and hydrochloride salt (CAS 2331212-06-5) forms. The hydrochloride salt (molecular weight 243.73 g/mol) demonstrates enhanced aqueous solubility and stability compared to the free base (molecular weight 207.27 g/mol), making it preferable for aqueous biological assays and long-term storage applications . The free base, in contrast, is better suited for anhydrous organic reactions where the presence of HCl could interfere with reaction conditions or cause unwanted side reactions .

Salt Form Selection Stability Formulation

DPP-IV Inhibitor Development: Limitations of β-Methylphenylalanine Derivatives

While β-methylphenylalanine-derived amides have been shown to be potent dipeptidyl peptidase IV (DPP-IV) inhibitors, they suffer from suboptimal selectivity and pharmacokinetics, prompting researchers to replace the β-methyl substituent with β-polar substituents to achieve improved profiles [1]. This class-level observation indicates that while the (2S,3S)-β-methylphenylalanine scaffold provides a useful starting point for medicinal chemistry efforts, it may not be the optimal choice for all DPP-IV targeting programs and that alternative β-substituted phenylalanine derivatives may offer superior drug-like properties [1].

DPP-IV Inhibition Diabetes Pharmacokinetics

Ethyl (2S,3S)-2-amino-3-phenylbutanoate: Validated Application Scenarios for Research and Development


Stereochemically Controlled Peptide Synthesis and Peptidomimetic Development

Ethyl (2S,3S)-2-amino-3-phenylbutanoate serves as a critical chiral building block for synthesizing conformationally constrained peptides and peptidomimetics. The defined (2S,3S) stereochemistry at the β-carbon, when incorporated into peptide templates, yields a distinct biological activity profile compared to the other three stereoisomers, with documented potency differences of up to 1000-fold across the four isomers in melanotropin receptor assays [1]. The ethyl ester protecting group facilitates standard peptide coupling protocols in organic media, while subsequent deprotection yields the free acid for incorporation into bioactive sequences [2].

Neurodegenerative Disease Research: Precursor for Neuroprotective Compounds

Following hydrolysis to the free acid (2S,3S-β-methylphenylalanine), this compound can serve as a precursor in Parkinson's disease research. Studies have demonstrated that the (2S,3S) free acid form significantly increases cell viability and mitochondrial membrane potential while reducing reactive oxygen species and apoptosis in rotenone-treated SH-SY5Y cells, and recovers dopamine levels and tyrosine hydroxylase expression in a rat model of Parkinson's disease [3]. This validated neuroprotective activity supports the use of the (2S,3S) stereoisomer specifically for research targeting neurodegenerative conditions.

Antibiotic Discovery: Bottromycin Derivative Synthesis

The stereoselective synthesis of β-methylphenylalanine using Matteson homologation has enabled the preparation of new bottromycin derivatives with excellent activity against Streptococcus pneumoniae [4]. Ethyl (2S,3S)-2-amino-3-phenylbutanoate provides access to this unusual amino acid building block in the correct stereochemical configuration required for constructing these antimicrobial natural product analogs [4].

Aqueous Biological Assays: Use of Hydrochloride Salt Form

For researchers requiring the compound for aqueous biological assays or long-term storage, the hydrochloride salt form (CAS 2331212-06-5) offers enhanced aqueous solubility and stability compared to the free base . This salt form is the appropriate choice for cell culture studies, enzyme assays, or any application where water solubility is required, whereas the free base is preferred for anhydrous organic synthetic applications [2].

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